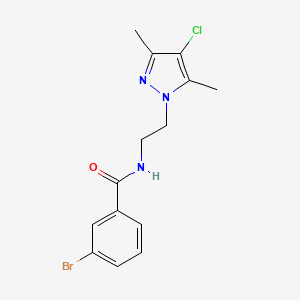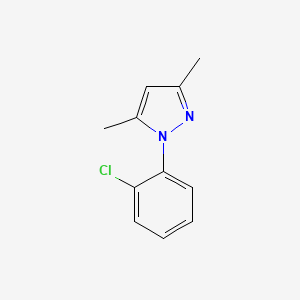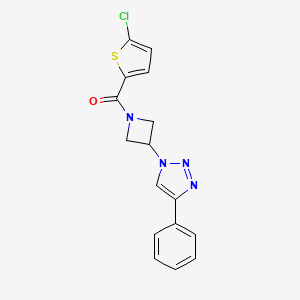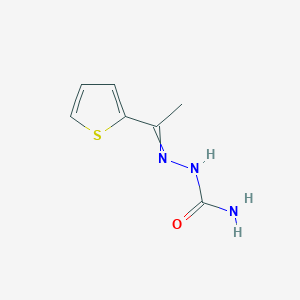
(1-Thiophen-2-ylethylideneamino)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Thiophen-2-ylethylideneamino)urea is a chemical compound derived from the reaction between 2-acetylthiophene and semicarbazide. It belongs to the class of Schiff bases, which are known for their wide range of biological activities and applications in various fields of science and industry. This compound has garnered interest due to its potential antibacterial, antifungal, and anticancer properties .
科学的研究の応用
(1-Thiophen-2-ylethylideneamino)urea has a wide range of applications in scientific research:
将来の方向性
Thiosemicarbazones, including 2-Acetylthiophene semicarbazone, have been the subject of many studies in recent years due to their biological activities and pharmacological properties . Future research could focus on further exploring the bioavailability and bioactivity of these compounds, as well as their potential applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylthiophene semicarbazone typically involves the condensation reaction between 2-acetylthiophene and semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol solvent, and the mixture is heated until complete dissolution .
Industrial Production Methods: While specific industrial production methods for 2-acetylthiophene semicarbazone are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: (1-Thiophen-2-ylethylideneamino)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
作用機序
The mechanism of action of 2-acetylthiophene semicarbazone involves its interaction with biological molecules. It acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can interfere with the function of enzymes and other proteins, leading to antibacterial and anticancer effects . The molecular targets include bacterial cell walls and cancer cell membranes, where the compound disrupts normal cellular processes .
類似化合物との比較
2-Acetylthiophene thiosemicarbazone: Similar in structure but contains a sulfur atom, leading to different biological activities.
2-Acetylthiophene-N1-phenyl thiosemicarbazone: Contains a phenyl group, which alters its chemical properties and applications.
Uniqueness: (1-Thiophen-2-ylethylideneamino)urea is unique due to its specific combination of the thiophene ring and semicarbazone moiety, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit a range of biological activities makes it a valuable compound in research and industry .
特性
CAS番号 |
3771-70-8 |
|---|---|
分子式 |
C7H9N3OS |
分子量 |
183.23 g/mol |
IUPAC名 |
[(E)-1-thiophen-2-ylethylideneamino]urea |
InChI |
InChI=1S/C7H9N3OS/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)/b9-5+ |
InChIキー |
VYCCHDWALWBGJU-WEVVVXLNSA-N |
異性体SMILES |
C/C(=N\NC(=O)N)/C1=CC=CS1 |
SMILES |
CC(=NNC(=O)N)C1=CC=CS1 |
正規SMILES |
CC(=NNC(=O)N)C1=CC=CS1 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-fluorophenyl)-1-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2899990.png)

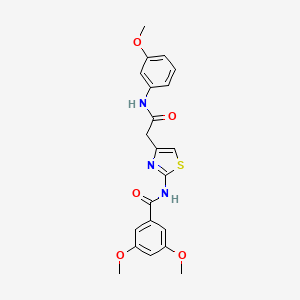
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2899995.png)
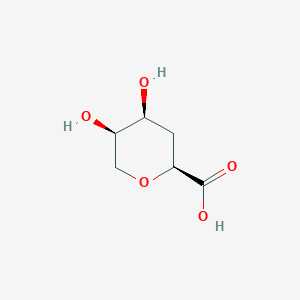
![N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide](/img/structure/B2900002.png)
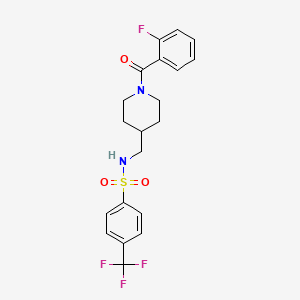
![5-chloro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2900004.png)
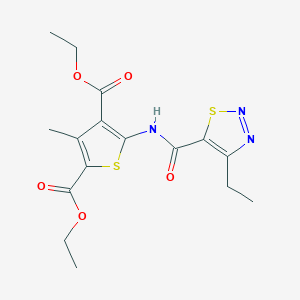
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2-phenoxypropanamide](/img/structure/B2900008.png)
![4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2900009.png)
